molecular formula C12H8N2 B3003313 3-(Pyridin-4-yl)benzonitrile CAS No. 4350-55-4

3-(Pyridin-4-yl)benzonitrile

Cat. No.: B3003313
CAS No.: 4350-55-4
M. Wt: 180.21
InChI Key: OGSJPFDYGHOODD-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)benzonitrile: is an organic compound with the molecular formula C12H8N2 It consists of a benzene ring substituted with a nitrile group and a pyridine ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)benzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . In this method, 4-bromopyridine is coupled with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Pyridin-4-yl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of ligands for coordination chemistry and catalysts for organic reactions .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. These derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: The compound is also used in the development of materials with specific electronic and optical properties. It serves as a precursor for the synthesis of polymers and other advanced materials used in electronics and photonics .

Comparison with Similar Compounds

  • 4-(Pyridin-3-yl)benzonitrile
  • 4-(Pyridin-2-yl)benzonitrile
  • 3-(Pyridin-3-yl)benzonitrile

Comparison: 3-(Pyridin-4-yl)benzonitrile is unique due to the position of the pyridine ring on the benzene ring. This positional isomerism can influence the compound’s chemical reactivity and biological activity. For instance, the electronic properties and steric effects of the substituents can vary, leading to differences in their interactions with molecular targets and their overall efficacy in various applications .

Properties

IUPAC Name

3-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSJPFDYGHOODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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